3β-(4-Chlorophenyl)tropane-2β-carboxylic acid methyl ester, also known as RTI-113, is a synthetic compound classified as a phenyltropane derivative. It serves as a valuable tool in scientific research, particularly in studying the dopamine transporter (DAT), a protein crucial for regulating dopamine signaling in the brain .
The synthesis of 3β-(4-Chlorophenyl)tropane-2β-carboxylic acid methyl ester typically involves a multi-step process starting from cocaine or a related tropane derivative. One common approach utilizes a Grignard reaction between 4-chlorophenylmagnesium bromide and anhydroecgonine methyl ester to introduce the 4-chlorophenyl group at the 3β position of the tropane ring . Subsequent esterification of the resulting carboxylic acid with methanol yields the desired methyl ester. Specific synthetic details and modifications can be found in the referenced papers.
3β-(4-Chlorophenyl)tropane-2β-carboxylic acid methyl ester shares a core structure with cocaine, consisting of a tropane ring with a methyl ester group at the 2β position and a phenyl ring substituted at the 3β position. In RTI-113, the phenyl ring carries a chlorine atom at the para position. The three-dimensional conformation of this molecule is crucial for its interaction with the DAT and has been extensively studied using techniques like X-ray crystallography and computational modeling .
3β-(4-Chlorophenyl)tropane-2β-carboxylic acid methyl ester exerts its biological effects by binding to the DAT, thereby blocking the reuptake of dopamine into presynaptic neurons . This inhibition leads to an increase in extracellular dopamine levels, enhancing dopaminergic neurotransmission. While its mechanism of action is similar to cocaine, RTI-113 generally demonstrates higher selectivity for the DAT compared to other monoamine transporters, making it a valuable tool for studying dopaminergic pathways.
Radioligand Binding Studies: [125I]-labeled RTI-113 has been employed in autoradiography and in vitro binding assays to map the distribution of DAT in the brain and investigate the binding characteristics of novel compounds at the DAT .
Drug Development: RTI-113 serves as a lead compound and pharmacological tool in the development of novel therapeutics targeting the DAT, particularly for treating drug addiction and other dopamine-related disorders .
Structure-Activity Relationship (SAR) Studies: Researchers have synthesized and evaluated a range of RTI-113 analogs with varying substituents on the phenyl ring to understand the structural features essential for binding to the DAT, aiding in the design of more selective and potent DAT ligands .
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: